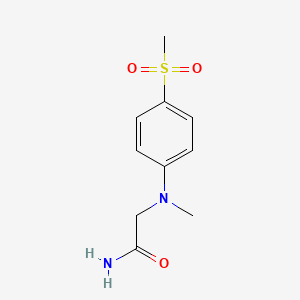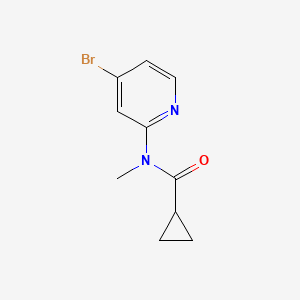
2-(N-methyl-4-methylsulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl-4-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-4-methylsulfonylanilino)acetamide typically involves the reaction of N-methyl-4-methylsulfonylaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the acetylation process. The reaction mixture is then subjected to purification steps, including recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl-4-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
2-(N-methyl-4-methylsulfonylanilino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-methyl-4-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The compound’s ability to interfere with enzyme function makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(4-methyl-N-methylsulfonylanilino)acetamide
- N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide
Uniqueness
2-(N-methyl-4-methylsulfonylanilino)acetamide stands out due to its specific structural features, such as the presence of both a sulfonyl group and an acetamide group. This unique combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(N-methyl-4-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-12(7-10(11)13)8-3-5-9(6-4-8)16(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYZOFVFGJWOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(3-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646214.png)
![N-[2-(3-bromophenyl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B6646215.png)
![2-chloro-N-[2-(2-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B6646222.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646229.png)
![3-[(5-Bromo-2-methoxyphenyl)methylamino]-2-methyl-3-oxopropanoic acid](/img/structure/B6646231.png)
![1-[(5-Chloro-2-fluorophenyl)methyl]-1-methylurea](/img/structure/B6646235.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-N-methylmorpholine-3-carboxamide](/img/structure/B6646250.png)
![1-(azetidin-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]-N-methylmethanamine](/img/structure/B6646267.png)
![N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline](/img/structure/B6646274.png)
![2-[(4-Methoxy-3,5-dimethylphenyl)methyl-methylamino]acetic acid](/img/structure/B6646281.png)

![N-[6-(methylamino)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B6646305.png)
![1-[6-(Methylamino)pyridin-3-yl]-3-phenylurea](/img/structure/B6646315.png)

